molecular formula C22H38Sn B12534225 Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane CAS No. 820964-76-9

Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane

Katalognummer: B12534225
CAS-Nummer: 820964-76-9
Molekulargewicht: 421.2 g/mol
InChI-Schlüssel: RAOWJXVVPHVLJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane is an organotin compound with the chemical formula C15H30Sn. It is a colorless to pale yellow liquid that is soluble in various organic solvents such as ethanol, methanol, and cyclohexane. This compound is known for its stability in the presence of oxygen and water but reacts with strong oxidizing agents and acids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane can be synthesized through the reaction of 2-methyl-5-(prop-1-EN-2-YL)phenyl with tributyltin chloride in the presence of a suitable solvent and catalyst. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane is used in various scientific research applications, including:

Wirkmechanismus

The mechanism by which Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity and function. The pathways involved include signal transduction and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific applications, such as targeted organic synthesis and specialized industrial processes .

Eigenschaften

CAS-Nummer

820964-76-9

Molekularformel

C22H38Sn

Molekulargewicht

421.2 g/mol

IUPAC-Name

tributyl-(2-methyl-5-prop-1-en-2-ylphenyl)stannane

InChI

InChI=1S/C10H11.3C4H9.Sn/c1-8(2)10-6-4-9(3)5-7-10;3*1-3-4-2;/h4,6-7H,1H2,2-3H3;3*1,3-4H2,2H3;

InChI-Schlüssel

RAOWJXVVPHVLJI-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)C(=C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.